molecular formula C9H7ClN2O2 B3054262 Methyl 2-chloro-3-cyano-6-methylisonicotinate CAS No. 59225-10-4

Methyl 2-chloro-3-cyano-6-methylisonicotinate

Cat. No.: B3054262
CAS No.: 59225-10-4
M. Wt: 210.62 g/mol
InChI Key: NWWBHRSPKWWFEO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyano-6-methylisonicotinate: is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of isonicotinic acid and features a cyano group, a chloro group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-chloro-3-cyano-6-methylisonicotinate typically begins with isonicotinic acid or its derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in Methyl 2-chloro-3-cyano-6-methylisonicotinate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2-chloro-3-cyano-6-methylisonicotinate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, facilitating various transformations.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interactions of nitrile-containing compounds with biological systems.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Agrochemicals: It may be used in the synthesis of agrochemical products, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, influencing the compound’s binding affinity and specificity. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can affect the compound’s steric properties, influencing its overall reactivity and interaction with target molecules.

Comparison with Similar Compounds

    Methyl 2-chloro-3-methylisonicotinate: Lacks the cyano group, which may result in different reactivity and applications.

    Ethyl 2-chloro-3-cyano-6-methylisonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group, potentially affecting its physical and chemical properties.

    Methyl 2-chloro-3-cyanoisonicotinate: Lacks the methyl group, which may influence its steric and electronic properties.

Uniqueness: Methyl 2-chloro-3-cyano-6-methylisonicotinate is unique due to the presence of all three functional groups (chloro, cyano, and methyl) on the isonicotinic acid scaffold

Properties

IUPAC Name

methyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-3-6(9(13)14-2)7(4-11)8(10)12-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWBHRSPKWWFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298437
Record name methyl 2-chloro-3-cyano-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59225-10-4
Record name NSC123102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-chloro-3-cyano-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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